molecular formula C5H12ClNO2S B12114680 1-Chloro-N,N-diethylmethanesulfonamide CAS No. 56401-81-1

1-Chloro-N,N-diethylmethanesulfonamide

Cat. No.: B12114680
CAS No.: 56401-81-1
M. Wt: 185.67 g/mol
InChI Key: CHMZISMLWXTHSO-UHFFFAOYSA-N
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Description

1-Chloro-N,N-diethylmethanesulfonamide is an organic compound with the molecular formula C5H12ClNO2S It is a sulfonamide derivative, characterized by the presence of a chlorine atom, two ethyl groups, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-N,N-diethylmethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of N,N-diethylmethanesulfonamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The choice of chlorinating agent and reaction conditions can be optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-N,N-diethylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new sulfonamide derivatives.

    Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone derivatives or reduced to sulfinamide derivatives under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the formation of N,N-diethylmethanesulfonamide and hydrochloric acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines (e.g., methylamine) or thiols (e.g., ethanethiol) in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Major Products

    Substitution: New sulfonamide derivatives with different functional groups.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide derivatives.

    Hydrolysis: N,N-diethylmethanesulfonamide and hydrochloric acid.

Scientific Research Applications

1-Chloro-N,N-diethylmethanesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-N,N-diethylmethanesulfonamide involves its interaction with specific molecular targets. The chlorine atom and sulfonamide group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Chloro-N,N-diethylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:

    N,N-Dimethylmethanesulfonamide: Similar structure but with methyl groups instead of ethyl groups.

    N,N-Diethylmethanesulfonamide: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    N,N-Diallylmethanesulfonamide: Contains allyl groups, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of the chlorine atom and ethyl groups, which confer specific chemical properties and reactivity that are valuable in various applications.

Properties

CAS No.

56401-81-1

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

IUPAC Name

1-chloro-N,N-diethylmethanesulfonamide

InChI

InChI=1S/C5H12ClNO2S/c1-3-7(4-2)10(8,9)5-6/h3-5H2,1-2H3

InChI Key

CHMZISMLWXTHSO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)CCl

Origin of Product

United States

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